molecular formula C13H16ClNO3 B13263722 Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride

Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride

Cat. No.: B13263722
M. Wt: 269.72 g/mol
InChI Key: AQHFRWDVPNGTCO-UHFFFAOYSA-N
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Description

Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride is a chemical compound with the molecular formula C13H16ClNO3. It is a derivative of benzoic acid and pyrrolidine, and it is commonly used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride typically involves the esterification of 4-(pyrrolidine-3-carbonyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

methyl 4-(pyrrolidine-3-carbonyl)benzoate;hydrochloride

InChI

InChI=1S/C13H15NO3.ClH/c1-17-13(16)10-4-2-9(3-5-10)12(15)11-6-7-14-8-11;/h2-5,11,14H,6-8H2,1H3;1H

InChI Key

AQHFRWDVPNGTCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2CCNC2.Cl

Origin of Product

United States

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